![molecular formula C33H38ClP B1420751 (4-Octylbenzyl)(triphenyl)phosphonium chloride CAS No. 62640-29-3](/img/structure/B1420751.png)
(4-Octylbenzyl)(triphenyl)phosphonium chloride
Overview
Description
4-Octylbenzyl(triphenyl)phosphonium chloride is a chemical compound with the molecular formula C33H38ClP . It’s used for research purposes.
Synthesis Analysis
While specific synthesis methods for 4-Octylbenzyl(triphenyl)phosphonium chloride are not available in the search results, triphenylphosphine compounds are often synthesized from an alkyl halide and a trialkyl phosphine .Molecular Structure Analysis
The molecular weight of 4-Octylbenzyl(triphenyl)phosphonium chloride is 501.082 Da .Scientific Research Applications
Corrosion Inhibition
(4-Octylbenzyl)(triphenyl)phosphonium chloride has been studied for its potential as a corrosion inhibitor. Research by Lorenz and Mansfeld (1981) explored various electrochemical techniques to determine corrosion rates and highlighted the use of inhibitors like triphenylbenzylphosphonium chloride (TPBP+) in corrosion systems. Their findings suggest that TPBP+ can significantly affect corrosion rates, correlating electrochemical data with the presence of inhibitors. This study indicates that compounds like this compound could be useful in protecting metals from corrosion, especially in acidic environments such as those found in industrial processes involving sulfuric and hydrochloric acids (Lorenz & Mansfeld, 1981).
Flame Retardancy and Environmental Concerns
Another area of research related to organophosphorus compounds, which could include derivatives like this compound, is their application as flame retardants. Bruchajzer, Frydrych, and Szymańska (2015) reviewed the toxicity and environmental impact of various organophosphorus flame retardants. Although this compound was not specifically mentioned, the study's insights into the environmental and health implications of such compounds are relevant. The review underscores the importance of understanding the ecological and human health impacts of these compounds, given their widespread use in industries ranging from electronics to textiles (Bruchajzer, Frydrych, & Szymańska, 2015).
Material Science and Polymer Applications
In material science, this compound and related phosphonium salts are being investigated for their potential in modifying material properties, especially in polymers and nanocomposites. For instance, the incorporation of phosphonium salts into polymers can enhance their thermal stability, flame retardancy, and mechanical properties. Vidal, Riekkola, and Canals (2012) discussed the role of ionic liquids, including phosphonium-based ones, in modifying materials for solid-phase extraction and separation techniques. This indicates the broader utility of such compounds in developing advanced materials with tailored properties for specific applications (Vidal, Riekkola, & Canals, 2012).
Safety and Hazards
properties
IUPAC Name |
(4-octylphenyl)methyl-triphenylphosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38P.ClH/c1-2-3-4-5-6-10-17-29-24-26-30(27-25-29)28-34(31-18-11-7-12-19-31,32-20-13-8-14-21-32)33-22-15-9-16-23-33;/h7-9,11-16,18-27H,2-6,10,17,28H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSSAEBPBYWHTB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676281 | |
Record name | [(4-Octylphenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62640-29-3 | |
Record name | [(4-Octylphenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.